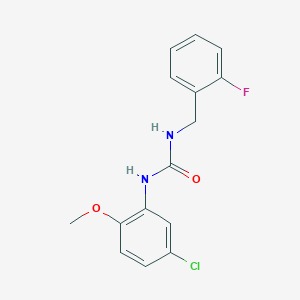
ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPP-115 and has been shown to have a wide range of effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of CPP-115 is related to its ability to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of anxiety and other emotional states. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the symptoms of anxiety and other emotional disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA metabolism, CPP-115 has been shown to have a wide range of biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter release, and changes in synaptic plasticity. These effects suggest that CPP-115 may have potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and psychology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 for lab experiments is its specificity for GABA transaminase inhibition. This means that researchers can use CPP-115 to selectively manipulate GABA metabolism without affecting other neurotransmitter systems. However, one limitation of CPP-115 is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for research on CPP-115. One promising area is the development of new treatments for addiction and substance abuse. Another area of interest is the potential use of CPP-115 in the treatment of anxiety and other emotional disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the treatment of addiction and substance abuse. CPP-115 has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, suggesting that it may be a useful tool for developing new treatments for substance abuse.
Eigenschaften
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-[(2-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO3/c1-3-25-19(23)20(13-15-4-5-15)8-10-22(11-9-20)14-16-6-7-17(24-2)12-18(16)21/h6-7,12,15H,3-5,8-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUPTKFUSXZFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)F)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylmethyl)-1-(2-fluoro-4-methoxybenzyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4757178.png)

![3-chloro-6-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4757190.png)
![5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4757197.png)

![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)

![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)
![4-{4-(4-methoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4757231.png)

![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)

![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)
![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)